molecular formula C9H20O B147358 2-Nonanol CAS No. 628-99-9

2-Nonanol

Katalognummer: B147358
CAS-Nummer: 628-99-9
Molekulargewicht: 144.25 g/mol
InChI-Schlüssel: NGDNVOAEIVQRFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Nonanol, also known as nonan-2-ol, is an organic compound with the chemical formula C₉H₂₀O. It is a simple alcohol characterized by a nine-carbon backbone with a hydroxyl group attached to the second carbon atom. This compound is known for its cucumber-like odor and is found naturally in oysters. It is also used by several insects as a pheromone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nonanol can be synthesized through the hydrogenation of nonanal. The process involves the following steps:

    Raw Material Preparation: Nonanal is prepared either through petrochemical routes or bio-fermentation.

    Hydrogenation Reaction: Nonanal is subjected to hydrogenation in the presence of a metal catalyst such as nickel or copper.

    Post-Treatment: The reaction mixture is cooled, and the product is distilled to separate unreacted nonanal and nonanol. Acidic impurities are removed by alkaline washing, followed by neutral washing with water.

Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic route but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

    Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products:

    Oxidation: 2-Nonanone.

    Reduction: Nonane.

    Substitution: Various substituted nonane derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

2-Nonanol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nonanol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-Nonanol can be compared with other similar compounds such as:

    2-Nonanone: An oxidation product of this compound with a ketone functional group.

    1-Nonanol: An isomer with the hydroxyl group attached to the first carbon atom.

    2-Octanol: A shorter-chain alcohol with similar properties.

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties compared to its isomers and homologs .

Eigenschaften

IUPAC Name

nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862323
Record name 2-Nonanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid
Record name 2-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033916
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Record name 2-Nonanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/
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Boiling Point

193.00 to 194.00 °C. @ 760.00 mm Hg
Record name 2-Nonanol
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Solubility

0.259 mg/mL at 15 °C, insoluble in water; soluble in alcohol and oils
Record name 2-Nonanol
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Record name 2-Nonanol
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Density

0.823-0.847 (20°)
Record name 2-Nonanol
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CAS No.

628-99-9
Record name (±)-2-Nonanol
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Record name 2-Nonanol
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Record name 2-NONANOL
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Record name 2-Nonanol
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Record name Nonan-2-ol
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Record name 2-Nonanol
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Melting Point

-35.5 °C
Record name 2-Nonanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033916
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Nonanol?

A1: The molecular formula of this compound is C9H20O, and its molecular weight is 144.25 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits distinct infrared and near-infrared absorption bands related to the OH stretching vibrations. These absorptions are particularly valuable for studying its hydration behavior in solutions. [, ]

Q3: How does this compound behave in different solvent environments?

A3: Research indicates that hydrocarbon solvents like heptane behave as inert solvents for this compound, preserving the intrinsic properties of its hydroxyl group. In contrast, polar solvents like 1-chlorooctane or carbon tetrachloride can significantly influence its behavior. []

Q4: How does the structure of this compound influence its incorporation into lipid bilayers?

A4: Studies using DPPC LUVs (large unilamellar vesicles) demonstrate that the position of the hydroxyl group and the degree of branching in this compound and its isomers influence their ability to incorporate into lipid bilayers. Centralized hydroxyl groups and branching tend to reduce incorporation. []

Q5: Can this compound be catalytically converted to other valuable compounds?

A5: Yes, research has shown that Ru-based catalysts can effectively deoxygenate bio-based 3-hydroxydecanoic acid into various products, including this compound. Further modifications to the catalytic system allow for the production of linear alkanes like nonane and decane, useful as diesel and jet fuels. []

Q6: How does the structure of this compound affect its interaction with the C1 domains of Protein Kinase C alpha (PKCα)?

A6: Studies on PKCα activation show a distinct structure-activity relationship for n-alkanols. While 1-octanol activates PKCα, 1-heptanol does not, highlighting the importance of chain length. This compound displays enantiomer-specific activation, indicating the presence of spatially distinct binding regions within the C1 domains. []

Q7: What analytical techniques are commonly employed to study this compound?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in complex mixtures, such as those found in food, essential oils, and biological samples. Headspace solid-phase microextraction (HS-SPME) is often used in conjunction with GC-MS for volatile compound analysis. [, , , , , , , , , , , ]

Q8: How is the hydration behavior of this compound investigated?

A8: Infrared and near-infrared spectroscopy are particularly useful for studying the hydration of this compound in hydrophobic solutions. The difference spectra obtained by subtracting the spectra before and after hydration reveal changes in the OH stretching bands, providing insights into the hydration structure. []

Q9: Is this compound involved in chemical communication among insects?

A9: Yes, this compound has been identified in the exocrine secretions of the Nearctic caddisfly Rhyacophila fuscula. [] Additionally, a mixture of (S)-(+)-2-heptanol and (S)-(+)-2-nonanol (1:1) attracts worker bees of Partamona droryana, Nannotrigona testaceicornis, and Frieseomelitta silvestrii, suggesting its potential role as a recruitment pheromone. []

Q10: What role does this compound play in the aroma profile of food?

A10: this compound contributes to the characteristic flavor profiles of various foods. For instance, it is a significant component of blue cheese aroma, increasing during the initial stages of ripening. [, ] It has also been identified as a key aroma compound in Chinese sweet rice wine. [] In contrast, this compound contributes to the undesirable "off" flavor that can develop in whey protein concentrate during storage. []

Q11: How does the presence of this compound in oil-in-water emulsions impact aroma release?

A11: Research shows that the composition and structure of oil-in-water emulsions significantly influence the release of aroma compounds like this compound. Factors such as lipid fraction, emulsifier fraction, and particle size distribution affect both the thermodynamic and kinetic components of aroma release. [, ]

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